molecular formula C24H17ClFN3O3S B2957051 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 894556-71-9

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2957051
CAS RN: 894556-71-9
M. Wt: 481.93
InChI Key: MHVXEYAOKXOGIL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an indoline and thiazolidine ring, which are both common structures in many biologically active compounds . The presence of a chlorophenyl group and a fluorophenyl group suggests that the compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .

Scientific Research Applications

Antibacterial Agents

Research has demonstrated the synthesis and evaluation of novel derivatives of thiazolidinone, including compounds structurally related to "2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide," showing potent antibacterial activity. For instance, a study focused on the microwave-assisted synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives has highlighted their efficacy as antibacterial agents against a range of Gram-positive and Gram-negative bacteria. The research found that certain compounds in this series exhibited broad-spectrum antibacterial properties, underscoring their potential as novel antibacterial agents (Borad, Bhoi, Parmar, & Patel, 2015).

Anti-inflammatory Applications

Another significant area of application is the development of anti-inflammatory drugs. A research investigation into thiazolidine-2,4-dione derivatives revealed that certain compounds, including those structurally similar to the chemical of interest, possess considerable inhibitory effects on nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E(2) generation. These findings suggest a potential therapeutic use in treating inflammatory diseases, with one derivative showing superior activity to the commercial anti-inflammatory drug indomethacin in inhibiting inflammatory markers in cell-based assays (Ma et al., 2011).

Antimicrobial Activity

The synthesis of novel thiazolidinone and acetidinone derivatives, including compounds with structural similarities to "2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide," has been shown to possess antimicrobial activity against various microorganisms. This research supports the compound's potential application in developing new antimicrobial agents, with certain synthesized derivatives displaying significant activity against different bacterial strains (Mistry, Desai, & Intwala, 2009).

properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O3S/c25-15-6-5-7-16(12-15)29-22(31)14-33-24(29)17-8-1-4-11-20(17)28(23(24)32)13-21(30)27-19-10-3-2-9-18(19)26/h1-12H,13-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVXEYAOKXOGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide

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